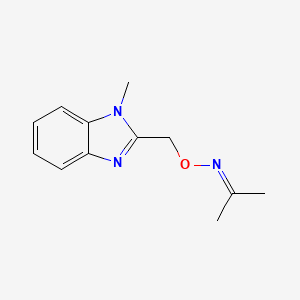![molecular formula C21H16N2O2 B13823293 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- CAS No. 39774-73-7](/img/structure/B13823293.png)
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- is a synthetic organic compound with the molecular formula C22H18N2O2. It is known for its vibrant blue color and is commonly used as a dye. This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups.
Métodos De Preparación
The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with aniline derivatives. One common method includes the following steps:
Nitration: 9,10-Anthraquinone is nitrated to form 1-nitro-9,10-anthraquinone.
Reduction: The nitro group is reduced to an amino group, resulting in 1-amino-9,10-anthraquinone.
Amination: The amino group is further reacted with 4-methylaniline under acidic conditions to yield 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other dyes and pigments.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the production of inks, coatings, and plastics due to its stability and vibrant color.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the cellular context and the presence of other molecules.
Comparación Con Compuestos Similares
Similar compounds to 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- include:
9,10-Anthracenedione, 1-amino-4-hydroxy-: This compound has a hydroxyl group instead of an amino group, which affects its chemical properties and applications.
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has two amino groups, making it more reactive and suitable for different applications.
9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-:
The uniqueness of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various fields.
Propiedades
Número CAS |
39774-73-7 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-amino-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
Clave InChI |
XATMSWLFSJLJTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


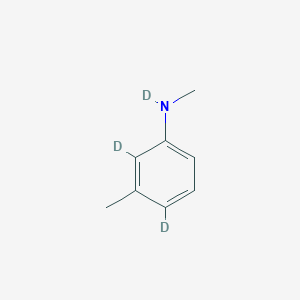
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
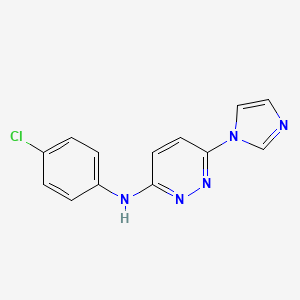

![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)

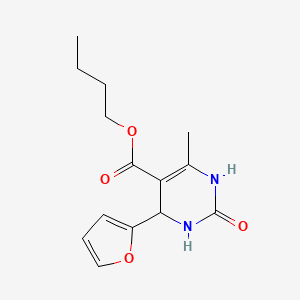
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
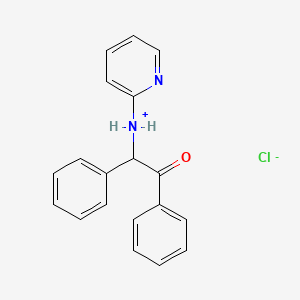
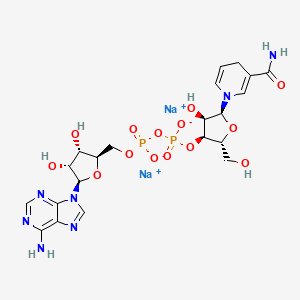
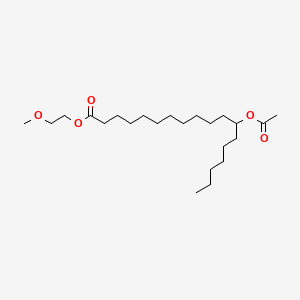
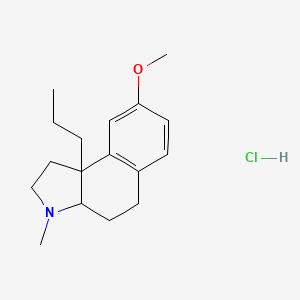
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
